molecular formula C14H15N3O3S B10869632 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

Cat. No.: B10869632
M. Wt: 305.35 g/mol
InChI Key: DLIHBZAQLAOWDH-UHFFFAOYSA-N
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Description

2-[(4-Methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxy group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide typically involves the reaction of 4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl sulfanyl compound with N-phenylpropanamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in a solvent like ethanol or dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or sulfanyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled temperatures and in solvents like ethanol, DMF, or aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(4-Methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, contributing to its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-phenylpropanamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide

InChI

InChI=1S/C14H15N3O3S/c1-9(13(19)15-10-6-4-3-5-7-10)21-14-16-11(18)8-12(17-14)20-2/h3-9H,1-2H3,(H,15,19)(H,16,17,18)

InChI Key

DLIHBZAQLAOWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)SC2=NC(=CC(=O)N2)OC

Origin of Product

United States

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